molecular formula C11H10N3O4S B2382912 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium CAS No. 1643775-95-4

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium

Cat. No.: B2382912
CAS No.: 1643775-95-4
M. Wt: 280.28
InChI Key: RHGYUWJOMUZUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium is a chemical compound with the molecular formula C11H9N3O4S. It is characterized by the presence of a pyridinium ion linked to a 3-nitrobenzenesulfonyl group.

Preparation Methods

The synthesis of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium typically involves the reaction of pyridine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium can be compared with other similar compounds such as:

    1-[(4-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium: Similar structure but with the nitro group in the para position.

    1-[(3-Nitrobenzenesulfonyl)azanidyl]quinolin-1-ium: Similar structure but with a quinoline ring instead of a pyridine ring.

    1-[(3-Nitrobenzenesulfonyl)azanidyl]pyrimidin-1-ium:

Properties

IUPAC Name

3-nitro-N-pyridin-1-ium-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N3O4S/c15-14(16)10-5-4-6-11(9-10)19(17,18)12-13-7-2-1-3-8-13/h1-9,12H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYUWJOMUZUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3O4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.